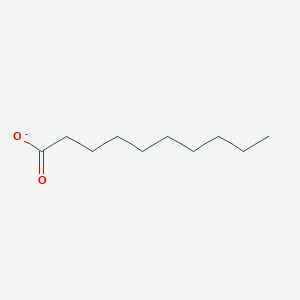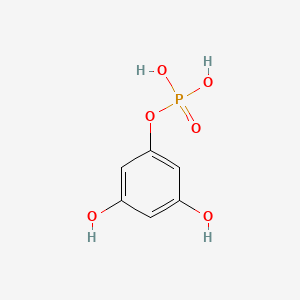
Polyphloroglucinol phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxyphenyl dihydrogen phosphate is an aryl phosphate.
Scientific Research Applications
1. Biochemical Diversity and Pharmacologic Studies
Polyphloroglucinol phosphate, as part of the polycyclic polyprenylated acylphloroglucinols (PPAPs) family, exhibits a wide range of bioactivities. These compounds, derived from the mevalonate/methylerythritol phosphate and polyketide biosynthetic pathways, have been extensively studied for their diverse structure and bioactivity. Pharmacologic studies of certain PPAPs have unveiled novel molecular mechanisms and potential antineoplastic properties, suggesting significant implications in medical research and drug development (Yang, Grossman, & Xu, 2018).
2. Role in Marine Bacterioplankton Survival
Research indicates that compounds like polyphloroglucinol phosphate are crucial in marine oligotrophic environments. Polyphosphate, a related compound, plays a vital role in the survival of marine bacterioplankton in phosphate-limited conditions. This highlights the importance of such compounds in ecological and environmental studies (Temperton et al., 2011).
3. Implications in Cellular Biology
In cellular biology, the role of polyphosphates, including polyphloroglucinol phosphate, has been explored. Studies demonstrate their involvement in cell cycle progression and genomic stability, particularly in organisms like Saccharomyces cerevisiae. Such findings suggest potential applications in understanding cellular mechanisms and treating related disorders (Bru et al., 2016).
4. Applications in Osteogenic Differentiation
In the field of regenerative medicine, studies have shown that calcium polyphosphate nanoparticles, closely related to polyphloroglucinol phosphate, can act as effective phosphate sources during the osteogenic differentiation of human mesenchymal stem cells. This opens new avenues for bone repair and the development of biomaterials (Hatt et al., 2019).
5. Potential in Industry, Agriculture, and Medicine
Polyphosphates, including polyphloroglucinol phosphate, have a wide range of applications in industry, agriculture, and medicine. Their biodegradability, nontoxicity, and unique properties make them valuable in areas like water treatment, fertilizers, and as additives in various fields. Their role in cell biology also suggests potential therapeutic applications (Kulakovskaya, Vagabov, & Kulaev, 2012).
properties
CAS RN |
9014-68-0 |
|---|---|
Product Name |
Polyphloroglucinol phosphate |
Molecular Formula |
C6H7O6P |
Molecular Weight |
206.09 g/mol |
IUPAC Name |
(3,5-dihydroxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H7O6P/c7-4-1-5(8)3-6(2-4)12-13(9,10)11/h1-3,7-8H,(H2,9,10,11) |
InChI Key |
CBOVPRLPVFGQHP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OP(=O)(O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OP(=O)(O)O)O |
Other CAS RN |
51202-77-8 9014-68-0 |
synonyms |
polyphloroglucinol phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



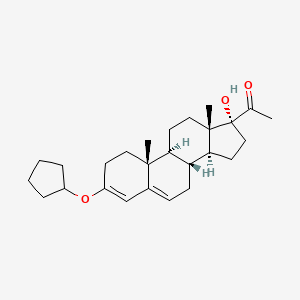
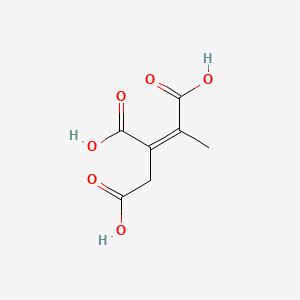
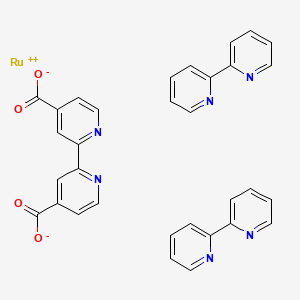
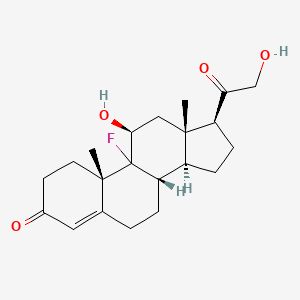
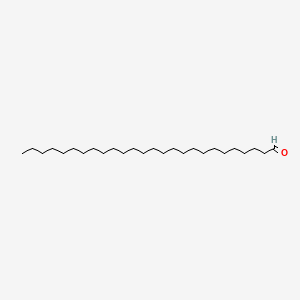
![2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile](/img/structure/B1226866.png)
![5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1226867.png)
![4-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1226868.png)
![({3-Oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B1226869.png)
![6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide](/img/structure/B1226872.png)
![N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1226874.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)
